molecular formula C16H20N2O B7493581 2-Cyclopent-2-en-1-yl-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone

2-Cyclopent-2-en-1-yl-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone

Cat. No. B7493581
M. Wt: 256.34 g/mol
InChI Key: XKZAKVXLVVDNEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopent-2-en-1-yl-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CPYPOE and has a unique structure that makes it an interesting subject of study. In

Mechanism of Action

The mechanism of action of CPYPOE involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter involved in cognitive function. By inhibiting acetylcholinesterase, CPYPOE can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
CPYPOE has been shown to have several biochemical and physiological effects. This compound has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function. Additionally, CPYPOE has been shown to have antioxidant properties, which can help protect against oxidative stress and damage.

Advantages and Limitations for Lab Experiments

One advantage of using CPYPOE in lab experiments is its ability to inhibit acetylcholinesterase, which can be useful in studying the role of acetylcholine in cognitive function. However, one limitation is that CPYPOE is a relatively new compound, and more research is needed to fully understand its effects and potential applications.

Future Directions

There are several future directions for research on CPYPOE. One potential direction is to study its effects on other neurotransmitters and their associated pathways. Additionally, further research is needed to understand the long-term effects of CPYPOE on cognitive function and overall health. Finally, CPYPOE may have potential applications in the treatment of neurodegenerative diseases, and further research is needed to explore this possibility.
In conclusion, CPYPOE is a unique chemical compound that has potential applications in scientific research. Its ability to inhibit acetylcholinesterase and increase the levels of acetylcholine in the brain make it an interesting subject of study. While more research is needed to fully understand its effects and potential applications, CPYPOE has the potential to be a valuable tool in the study of cognitive function and neurodegenerative diseases.

Synthesis Methods

The synthesis method for CPYPOE involves several steps. The first step is the synthesis of 2-pyridin-4-ylpyrrolidine, which is achieved by reacting 2-bromo-4-methylpyridine with 1-pyrrolidinecarboxaldehyde. The second step involves the synthesis of 2-cyclopent-2-en-1-yl-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone by reacting 2-cyclopent-2-en-1-one with 2-pyridin-4-ylpyrrolidine. The final product is purified using column chromatography.

Scientific Research Applications

CPYPOE has been studied for its potential applications in scientific research. This compound has been shown to have inhibitory effects on the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have beneficial effects on cognitive function.

properties

IUPAC Name

2-cyclopent-2-en-1-yl-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c19-16(12-13-4-1-2-5-13)18-11-3-6-15(18)14-7-9-17-10-8-14/h1,4,7-10,13,15H,2-3,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZAKVXLVVDNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2CCC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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